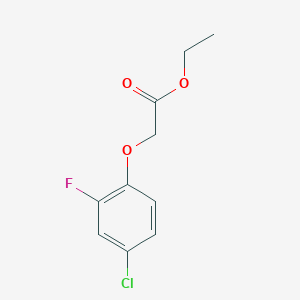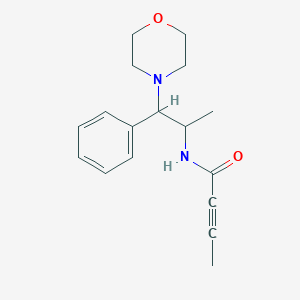
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a type of alkyne, which is a class of organic compounds that contain a carbon-carbon triple bond. The unique structure of N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide makes it a valuable tool for studying biological systems and understanding the mechanisms of various physiological processes.
Mecanismo De Acción
The mechanism of action of N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. Specifically, this compound is thought to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide has been shown to affect the expression of certain genes, indicating that it may play a role in regulating gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide in laboratory experiments is its specificity. This compound is highly selective for certain enzymes and proteins, which allows researchers to target specific pathways and processes. However, one limitation of using N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide is its potential toxicity. Like many chemical compounds, this compound can be toxic in high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide. One area of interest is in developing new drugs and treatments for various diseases, such as cancer and autoimmune disorders. Additionally, researchers may continue to study the mechanisms of action of this compound in order to better understand its effects on biological systems. Finally, there may be opportunities to modify the structure of N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide in order to improve its specificity and reduce its toxicity, which could expand its potential applications in research.
Métodos De Síntesis
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide can be synthesized using a variety of methods, including the Sonogashira coupling reaction and the Glaser coupling reaction. The Sonogashira coupling reaction involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The Glaser coupling reaction, on the other hand, involves the reaction of two terminal alkynes in the presence of a copper catalyst.
Aplicaciones Científicas De Investigación
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide has a wide range of potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry, where this compound can be used to develop new drugs and treatments for various diseases. Additionally, N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide can be used as a tool for studying the mechanisms of various physiological processes, such as cell signaling and gene expression.
Propiedades
IUPAC Name |
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-7-16(20)18-14(2)17(15-8-5-4-6-9-15)19-10-12-21-13-11-19/h4-6,8-9,14,17H,10-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLFWYCUNREDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C(C1=CC=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Morpholin-4-yl-1-phenylpropan-2-yl)but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide](/img/structure/B2937659.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2937660.png)
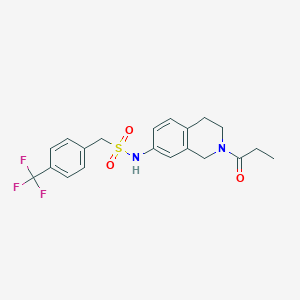
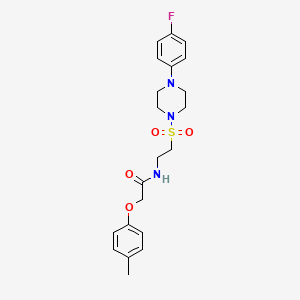
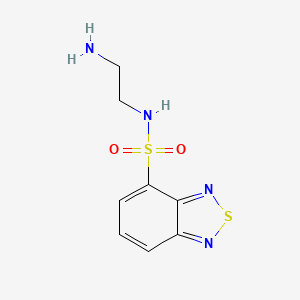
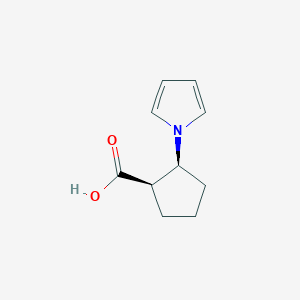
![N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2937669.png)
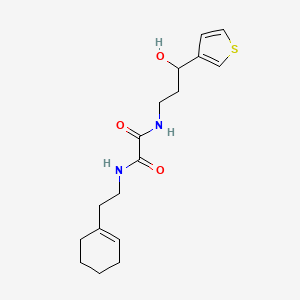

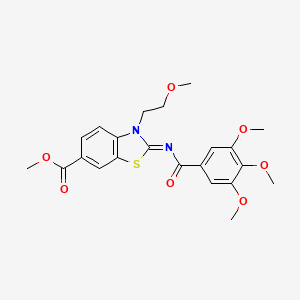

![1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2937676.png)
